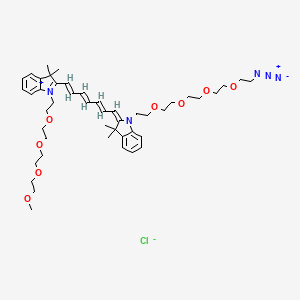
N-(m-PEG4)-N'-(azide-PEG4)-Cy7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a Cy7 labeled near infrared fluorescent PEG derivative containing an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cy7-labeled biomolecules for potential in vivo research and drug design related experiments.
Wissenschaftliche Forschungsanwendungen
Bioconjugation and Labeling
Overview : The azide functional group in N-(m-PEG4)-N'-(azide-PEG4)-Cy7 enables the use of Click Chemistry, specifically the azide-alkyne cycloaddition reaction. This allows for the efficient labeling of biomolecules such as proteins, nucleic acids, and lipids.
Applications :
- Protein Labeling : Researchers have utilized this compound to tag proteins for visualization in various assays, enhancing the study of protein interactions and functions in cellular contexts.
- Nucleic Acid Probes : The compound can be conjugated to oligonucleotides, facilitating the detection of specific RNA or DNA sequences through fluorescence imaging.
In Vivo Imaging
Overview : The near-infrared properties of Cy7 make it an excellent candidate for in vivo imaging applications, particularly in preclinical studies.
Applications :
- Tumor Imaging : this compound has been used to visualize tumors in live animal models, allowing researchers to monitor tumor growth and response to therapies non-invasively.
- Tracking Drug Delivery : This compound can be incorporated into drug delivery systems to track the distribution and localization of therapeutic agents within biological systems.
Tissue Engineering
Overview : The hydrophilic PEG spacer enhances solubility in aqueous environments, making this compound useful in tissue engineering applications.
Applications :
- Scaffold Development : this compound can be utilized to label scaffolds used in tissue engineering, providing a means to visualize scaffold integration and cellular responses.
- Cell Tracking : By labeling cells with this compound before implantation, researchers can track cell migration and integration within engineered tissues.
Drug Delivery Systems
Overview : The ability to modify drug carriers with this compound enhances their tracking and efficacy.
Applications :
- Targeted Delivery : This compound can be conjugated to nanoparticles or liposomes, allowing for targeted delivery of drugs to specific tissues while enabling real-time monitoring through fluorescence.
- Controlled Release Systems : Researchers are exploring its use in developing systems that can release drugs in response to specific stimuli, monitored via fluorescence.
Fluorescence Microscopy and Flow Cytometry
Overview : The strong fluorescence properties of Cy7 facilitate its use in advanced microscopy techniques.
Applications :
- Immunofluorescence Studies : this compound is employed in immunofluorescence assays to visualize specific antigens within cells or tissues.
- Cell Sorting Applications : In flow cytometry, this compound aids in distinguishing different cell populations based on surface markers tagged with fluorescent labels.
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Bioconjugation | Protein and nucleic acid labeling | Efficient visualization of biomolecular interactions |
| In Vivo Imaging | Tumor imaging and drug delivery tracking | Non-invasive monitoring of biological processes |
| Tissue Engineering | Scaffold labeling and cell tracking | Enhanced understanding of tissue integration |
| Drug Delivery Systems | Targeted delivery and controlled release | Improved therapeutic efficacy through precise targeting |
| Fluorescence Microscopy | Immunofluorescence and flow cytometry | High-resolution imaging with distinct signals |
Eigenschaften
Molekularformel |
C46H66ClN5O8 |
|---|---|
Molekulargewicht |
852.51 |
IUPAC-Name |
(2E)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ISHBUBOOHQEWKB-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















